molecular formula C10H15N3O B2388398 (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one CAS No. 1005627-25-7

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B2388398
CAS No.: 1005627-25-7
M. Wt: 193.25
InChI Key: KYSGYYQHUDSGOA-SOFGYWHQSA-N
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Description

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a pyrazole ring, which are known to impart unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with dimethylamine and an appropriate ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization to form the enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and pyrazole ring may play crucial roles in binding to these targets, modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one
  • (2Z)-3-(dimethylamino)-1-(1-phenyl-1H-pyrazol-5-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-3-(dimethylamino)-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one may exhibit unique properties due to the presence of the ethyl group on the pyrazole ring. This structural variation can influence its reactivity, biological activity, and overall chemical behavior.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-13-9(5-7-11-13)10(14)6-8-12(2)3/h5-8H,4H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSGYYQHUDSGOA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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